Boc-D-isoleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

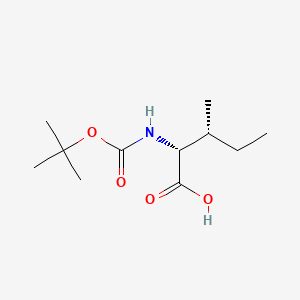

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-isoleucine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-tert-Butoxycarbonyl-D-isoleucine (Boc-D-isoleucine). It includes key identifiers, physicochemical data, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in peptide synthesis and pharmaceutical development, where this compound is a critical chiral building block.

Core Chemical Properties

This compound is a derivative of the essential amino acid D-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group.[1] This protecting group is crucial in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it prevents unwanted reactions at the amine terminus while allowing the carboxyl group to be activated for peptide bond formation.[2] The Boc group is characterized by its stability under various conditions and its straightforward removal under acidic conditions.[]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below. These values are essential for its proper handling, storage, and application in synthetic protocols.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid |

| Synonyms | Boc-D-Ile-OH, N-Boc-D-isoleucine |

| CAS Number | 55721-65-8[1][4][5] |

| Molecular Formula | C₁₁H₂₁NO₄[1][5][6] |

| Molecular Weight | 231.29 g/mol [5][6][7] |

| PubChem CID | 6992552[6] |

| MDL Number | MFCD00069989[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Appearance | White to off-white powder[1] | Ambient |

| Melting Point | 66-73 °C | Data for L-isomer, D-isomer expected to be similar[8] |

| Boiling Point | ~356 °C | Estimated[8] |

| Optical Rotation | [α]²⁵/D = -3.7 ± 1º | c=1 in Methanol[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Insoluble in water.[8] | Standard Temperature and Pressure |

| Storage | 0-8°C, Keep in a dark place, Sealed in dry conditions[1][8] | --- |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound. The data presented below is for the L-isomer, as detailed spectral assignments for the D-isomer are less commonly published. The ¹H and ¹³C NMR and IR spectra of the D-enantiomer are expected to be identical to those of the L-enantiomer.

Table 3: Spectroscopic Data for Boc-isoleucine

| Spectroscopy | Peak Assignments (for L-isomer in CDCl₃) |

| ¹H NMR (500 MHz) | δ (ppm): 5.02 (d, 1H, NH), 4.30 (dd, 1H, α-CH), 1.83-1.99 (m, 1H, β-CH), 1.46 (s, 9H, Boc), 1.15-1.54 (m, 2H, γ-CH₂), 0.98 (d, 3H, γ-CH₃), 0.94 (t, 3H, δ-CH₃)[9] |

| ¹³C NMR (125 MHz) | δ (ppm): 177.2 (C=O, acid), 155.9 (C=O, Boc), 80.2 (C, quat.), 58.0 (α-CH), 37.9 (β-CH), 28.5 (Boc CH₃), 25.0 (γ-CH₂), 15.7 (γ-CH₃), 11.8 (δ-CH₃)[9] |

| FT-IR | ν (cm⁻¹): 3292 (N-H stretch), 2967 (C-H stretch), 1713 (C=O stretch, acid), 1661 (C=O stretch, carbamate)[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound in a research setting.

Synthesis of this compound

The most common method for synthesizing this compound involves the reaction of D-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Methodology:

-

Dissolution: Dissolve D-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[9]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in a suitable organic solvent like dioxane or THF.[9][10]

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 10-24 hours to ensure complete reaction.[9][10]

-

Work-up:

-

Adjust the pH of the reaction mixture to ~10 with 1 M NaOH to ensure the product is in the aqueous phase.[9]

-

Wash the aqueous phase with a non-polar organic solvent like diethyl ether to remove unreacted Boc₂O and other organic impurities.[10]

-

Acidify the aqueous phase to a pH of 2-3 with 1 M HCl while cooling in an ice bath. This will protonate the carboxylate, causing the product to precipitate or become extractable.[9][10]

-

-

Extraction: Extract the acidified aqueous phase multiple times with ethyl acetate.[9][10]

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Isolation: Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[9]

Caption: Workflow for the synthesis of this compound.

Solubility Determination

Methodology: Gravimetric Analysis

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent (e.g., methanol, chloroform) in a sealed vial.[8]

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated.

-

Separation: Centrifuge the sample to pellet the undissolved solid. Carefully withdraw a precise volume of the clear supernatant using a filtered syringe.

-

Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under reduced pressure or a stream of nitrogen.

-

Calculation: Weigh the vial containing the dried solute. The difference in mass allows for the calculation of solubility, typically expressed in g/L or mg/mL.[8]

Spectroscopic Analysis

Methodology: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[11]

-

-

Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (TMS).

Applications in Drug Development

This compound is a vital building block in the synthesis of peptides and peptidomimetics.[1] The incorporation of D-amino acids like D-isoleucine into peptide chains can significantly enhance their metabolic stability by making them resistant to degradation by proteases. This is a key strategy in drug development to improve the pharmacokinetic profile and in vivo efficacy of peptide-based therapeutics.

Caption: Role of this compound in therapeutic peptide development.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling.[7]

-

Inhalation: Avoid inhaling dust. If inhaled, move to fresh air.[5]

-

Skin/Eye Contact: In case of contact, wash skin with soap and water, and flush eyes with water as a precaution.[5]

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5]

-

Disposal: Dispose of the compound in accordance with local regulations, typically through a licensed disposal company.[5]

This guide provides a detailed overview of the essential chemical properties and handling procedures for this compound, serving as a foundational resource for its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. This compound | 55721-65-8 [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | C11H21NO4 | CID 6992552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-D-Ile-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Boc-D-isoleucine: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-isoleucine (Boc-D-isoleucine), a critical raw material for peptide synthesis in research and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, provides comprehensive experimental protocols for its use, and discusses its relevance in modern synthetic chemistry.

Core Properties of this compound

This compound is a derivative of the essential amino acid D-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions at the N-terminus during the coupling of amino acid residues. The incorporation of a D-amino acid, such as D-isoleucine, into a peptide sequence can significantly enhance its resistance to enzymatic degradation, thereby improving its stability and bioavailability as a therapeutic agent.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 55721-65-8 | [2] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity | ≥98.0% (TLC) | [2] |

Synthesis and Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method, though it has been increasingly supplemented by the milder Fmoc/tBu strategy. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a stronger acid, like hydrofluoric acid (HF), for removal.[3]

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved by reacting D-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward procedure provides the protected amino acid in high yield.

Materials:

-

D-Isoleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve D-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[4]

-

Stir the reaction mixture at room temperature for 24 hours.[4]

-

Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[4]

-

Extract the aqueous phase three times with ethyl acetate.[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, this compound.[4]

References

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid structure

An In-depth Technical Guide on (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

Introduction

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is a protected, non-proteinogenic amino acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows this molecule to be used as a building block in the synthesis of peptides and other complex organic molecules. Its specific stereochemistry, with the (2R,3R) configuration, can be crucial for the biological activity and conformational properties of the final product. This guide provides a technical overview of its structure, properties, a representative synthesis protocol, and its application in research and development.

Chemical Structure and Properties

The structure of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is characterized by a pentanoic acid backbone with a methyl group at the 3-position and a Boc-protected amino group at the 2-position. The stereochemistry at the two chiral centers is fixed in the (R) configuration.

Table 1: Physicochemical Properties of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | Calculated |

| Molecular Weight | 231.29 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (Carboxylic Acid) | ~4-5 | Estimated |

| LogP | ~2.5 | Estimated |

| CAS Number | Not available | - |

Caption: 2D structure of the target molecule.

Experimental Protocols

Synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

This protocol describes a general method for the Boc protection of (2R,3R)-2-amino-3-methylpentanoic acid.

Materials:

-

(2R,3R)-2-amino-3-methylpentanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve (2R,3R)-2-amino-3-methylpentanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until it is completely dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis.

Applications in Research and Drug Development

As a protected amino acid, (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is primarily used as a monomer unit in the synthesis of peptides. The Boc group prevents unwanted side reactions at the amino terminus during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, this molecule can be incorporated into a growing peptide chain. The general cycle involves:

-

Deprotection of the N-terminal protecting group of the resin-bound peptide.

-

Coupling of the carboxylic acid of the new Boc-protected amino acid (such as the title compound) to the free amine of the resin-bound peptide.

-

Washing away excess reagents. This cycle is repeated to build the desired peptide sequence. The specific stereochemistry of the title compound will influence the final three-dimensional structure and, potentially, the biological activity of the synthesized peptide.

Caption: Logical flow in drug development.

Solubility Profile of Boc-D-Isoleucine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-isoleucine (Boc-D-isoleucine), a critical reagent in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. While extensive quantitative data remains limited in publicly accessible literature, this document compiles available qualitative information, presents data for analogous compounds, and provides detailed experimental protocols for determining precise solubility parameters.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-isoleucine |

| Synonyms | Boc-D-Ile-OH |

| CAS Number | 55721-65-8 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 63-65 °C |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not widely reported. However, based on information from chemical suppliers and data for structurally similar Boc-protected amino acids, a general solubility profile can be established. The following table summarizes the available qualitative and estimated quantitative solubility information.

| Solvent | Chemical Class | Solubility | Molar Solubility (M) (approx.) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble (Estimated: ~100-200 mg/mL) | ~0.43 - 0.86 | Based on data for Boc-L-Leu-OH, N-Boc-L-tert-Leucine, and Boc-d-homoserine. Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility. |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Not available | - |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | Not available | - |

| Ethyl Acetate | Ester | Soluble | Not available | - |

| Acetone | Ketone | Soluble | Not available | - |

| Methanol | Alcohol | Soluble (for L-isomer) | Not available | Data for Boc-L-isoleucine suggests solubility. |

| Acetic Acid | Carboxylic Acid | Soluble (for L-isomer) | Not available | Data for Boc-L-isoleucine suggests solubility. |

| Water | Aqueous | Insoluble (for L-isomer) | Not available | Data for Boc-L-isoleucine indicates insolubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, direct experimental determination is recommended. The following section details a robust and widely accepted methodology for this purpose.

The Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, and the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

-

3. Quantification:

-

Method A: Gravimetric Analysis

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility in mg/mL or g/100mL.

-

-

Method B: Chromatographic Analysis (HPLC)

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Use the calibration curve to calculate the concentration of this compound in the diluted sample and account for the dilution factor to determine the original concentration in the saturated solution.

-

Visualizing Experimental Workflows

Solubility Determination Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

A Technical Guide to High-Purity Boc-D-Isoleucine for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, quality assessment, and application of high-purity N-α-(tert-Butoxycarbonyl)-D-isoleucine (Boc-D-isoleucine), a critical building block in modern peptide synthesis and drug development. The incorporation of D-amino acids like D-isoleucine into peptide-based therapeutics is a key strategy to enhance their metabolic stability, prolong their in-vivo half-life, and modulate their pharmacological activity. This guide offers a comparative analysis of commercial suppliers, detailed experimental protocols for its use and analysis, and insights into the biological pathways influenced by D-isoleucine-containing peptides.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for this compound is a critical first step in the drug development pipeline, ensuring the quality and reproducibility of synthetic peptides. A number of chemical suppliers offer various grades of this reagent. Below is a comparative summary of prominent commercial suppliers and their typical product specifications. It is important to note that for therapeutic applications, sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is essential.

| Supplier | Stated Purity | Analytical Method(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Chem-Impex | ≥ 99% | HPLC | 55721-65-8 | C₁₁H₂₁NO₄ | 231.3 | Offers a high-purity grade suitable for research and development.[1] |

| Sigma-Aldrich (Merck) | ≥98.0% | TLC | 55721-65-8 | C₁₁H₂₁NO₄ | 231.29 | Provides detailed documentation, including Certificates of Analysis for specific batches.[2] |

| Aapptec Peptides | Lot-specific | Certificate of Analysis | 55721-65-8 | C₁₁H₂₁NO₄ | 240.3 (as hemihydrate) | Supplies the hemihydrate form; water content is lot-specific.[3] |

| Simson Pharma Limited | High Quality | Certificate of Analysis | 55721-65-8 | C₁₁H₂₁NO₄ | - | Emphasizes that each compound is accompanied by a Certificate of Analysis.[4] |

| BOC Sciences | - | - | - | - | - | Positions itself as a manufacturer that can provide cGMP-grade amino acids, which is critical for clinical and commercial development.[][] |

Note: The information in this table is based on publicly available data from supplier websites and may vary by lot. For GMP applications, direct inquiry with the supplier for GMP-certified products is necessary.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing D-isoleucine using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc strategy, if applicable)

-

Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., anisole, p-cresol)

Protocol:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Attachment (if not pre-loaded):

-

Dissolve the cesium salt of the C-terminal Boc-amino acid in DMF.

-

Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, methanol, and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM to remove the TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.

-

Wash the resin with DCM.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate the this compound (2-3 equivalents relative to resin loading) with HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the activation mixture.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Boc group, dry the peptide-resin.

-

Treat the resin with HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the solid peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chiral Purity Analysis of this compound by HPLC

Ensuring the enantiomeric purity of this compound is crucial, as any contamination with the L-enantiomer can lead to the formation of diastereomeric peptide impurities. The following is a general protocol for chiral HPLC analysis.

Method:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based (e.g., Chiralpak series) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC series) columns are commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

-

HPLC Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the Boc group absorbs (e.g., 210-220 nm).

-

Temperature: Column temperature is often controlled (e.g., 25°C) to ensure reproducibility.

-

-

Analysis: Inject a small volume (e.g., 5-20 µL) of the sample. The two enantiomers (D- and L-isoleucine) will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Signaling Pathways and Biological Relevance

The incorporation of D-isoleucine into peptides can significantly impact their interaction with biological targets. A notable example is found in conotoxins, a class of neurotoxic peptides from marine cone snails. Some conotoxins contain D-amino acids, which contribute to their stability and potency. Certain α-conotoxins, for instance, have been shown to act as analgesics by targeting neuronal receptors. While originally thought to primarily target nicotinic acetylcholine receptors (nAChRs), evidence suggests that some α-conotoxins, such as Vc1.1, exert their analgesic effects through the G-protein coupled GABA-B receptor.[7]

Activation of the GABA-B receptor by these conotoxins can lead to the inhibition of high-voltage-activated calcium channels, ultimately dampening nociceptive signaling.[7]

Caption: GABA-B receptor signaling initiated by a D-amino acid-containing conotoxin.

Supplier Selection Workflow

For drug development professionals, the qualification of a raw material supplier is a rigorous process governed by regulatory guidelines. The following diagram illustrates a typical workflow for selecting and qualifying a supplier for a critical raw material like this compound.

Caption: A workflow for qualifying suppliers of pharmaceutical raw materials.

This guide provides a foundational understanding for researchers and drug developers working with this compound. By carefully selecting suppliers, employing robust synthetic and analytical methods, and understanding the biological implications of incorporating this D-amino acid, scientists can more effectively advance the development of novel peptide-based therapeutics.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[1] The Boc group is characterized by its stability under neutral and basic conditions but is easily cleaved under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable, benzyl-based groups are used for semi-permanent side-chain protection.[1]

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide.[1][2] To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution.[1]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). Each cycle consists of three main steps: deprotection, neutralization, and coupling.

Data Presentation: Quantitative Overview of Boc-SPPS

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Typical Reagents and Reaction Conditions for a Single Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration | Reaction Time |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v)[3] | 1-2 min pre-wash, followed by 20-30 min[4] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v)[5] | 2 x 1-2 minutes[5] |

| Coupling | Boc-Amino Acid | 2-4 equivalents | 1-2 hours (can be longer for hindered amino acids)[5] |

| HBTU/HOBt | 2-4 equivalents | ||

| DIEA | 4-8 equivalents | ||

| Washing | DCM, DMF, Isopropanol (IPA) | - | - |

Table 2: Comparative Coupling Efficiencies of Hindered Amino Acids in Boc-SPPS

| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges |

| High Efficiency | Ala, Gly, Leu, Phe, Trp | >99% | Minimal under standard conditions |

| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower kinetics requiring longer coupling times or more potent activators[6] |

| Side-Chain Reactive | Asp, Asn, Gln, His, Arg | Variable | Aspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg)[6] |

Table 3: Final Cleavage Cocktails and Conditions

| Reagent | Composition | Conditions | Target |

| Hydrogen Fluoride (HF) | HF, Anisole (scavenger) | 0°C, 1-2 hours | Cleavage from resin and removal of most side-chain protecting groups[5] |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA, TFA, Thioanisole | Room Temperature | Alternative to HF, particularly for MBHA resins |

| Reagent K | TFA, Water, Phenol, Thioanisole, EDT | Room Temperature, 1-2 hours | Milder cleavage, often used in Fmoc chemistry but can be adapted[5] |

Experimental Protocols

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the manual steps for one cycle of amino acid addition in Boc-SPPS.

-

Resin Swelling:

-

Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[5]

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the swollen resin.[5]

-

Agitate for 5 minutes for a pre-wash, then drain.[5]

-

Add a fresh 50% TFA/DCM solution and agitate for an additional 15-25 minutes.[5]

-

If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[7]

-

Drain the deprotection solution and wash the resin with DCM (2x) and IPA (2x).[7]

-

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF.[5]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[5]

-

Agitate the mixture at room temperature for 1-2 hours.[5]

-

Monitor the reaction completion using a qualitative method like the Kaiser test.

-

-

Washing:

-

After complete coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

-

Protocol 2: Final Cleavage from the Resin using Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Preparation:

-

Dry the final peptide-resin under vacuum.

-

Place the dried resin in a specialized HF-resistant reaction vessel.

-

Add a scavenger, such as anisole, to the resin.

-

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[5]

-

-

Work-up:

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Boc Group Deprotection Mechanism

Logical Relationship: Boc vs. Fmoc Strategies

References

The Strategic Incorporation of D-Amino Acids: A Paradigm Shift in Peptide Stability and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic application of peptides, while promising, is often hampered by their inherent instability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their stereoisomers, D-amino acids. This guide provides a comprehensive technical overview of the significance of D-amino acids in enhancing peptide stability. It delves into the mechanisms by which D-amino acids confer resistance to proteolysis, modulate conformational properties, and ultimately improve the pharmacokinetic profiles of peptide-based therapeutics. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to aid researchers in the rational design of next-generation, stabilized peptide drugs.

Introduction: The Challenge of Peptide Instability

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their utility is often limited by a short in vivo half-life. This instability is largely attributed to their susceptibility to degradation by a wide array of proteases found in biological systems. Proteases are enzymes that catalyze the breakdown of proteins and peptides, and they typically exhibit a high degree of stereospecificity, preferentially recognizing and cleaving peptide bonds formed between L-amino acids. This rapid clearance necessitates frequent administration at high doses, leading to potential side effects and increased treatment costs.

The D-Amino Acid Advantage: Resisting Proteolytic Degradation

The substitution of one or more L-amino acids with their D-enantiomers is a powerful and widely adopted strategy to enhance peptide stability. This approach is effective because proteases, which are chiral molecules themselves, are stereospecific and generally cannot efficiently recognize or cleave peptide bonds involving D-amino acids. This steric hindrance dramatically reduces the rate of proteolytic degradation, thereby prolonging the peptide's half-life in biological fluids.

Mechanism of Protease Resistance

The fundamental principle behind the stabilizing effect of D-amino acids lies in the stereochemistry of the peptide backbone. Proteases have evolved to bind to and act upon substrates with a specific three-dimensional conformation, which is dictated by the L-configuration of the amino acid residues. When a D-amino acid is introduced, it locally alters the peptide's conformation, creating a structure that no longer fits optimally into the active site of the protease. This "misfit" prevents the enzyme from effectively catalyzing the hydrolysis of the adjacent peptide bonds.

Impact on Peptide Conformation and Bioactivity

While the primary goal of D-amino acid substitution is to increase stability, it is crucial to consider the impact on the peptide's three-dimensional structure and, consequently, its biological activity. The introduction of a D-amino acid can significantly alter the conformational landscape of a peptide. In some cases, this can lead to a loss of the bioactive conformation required for receptor binding. However, strategic placement of D-amino acids can also be used to induce or stabilize a desired secondary structure, such as a β-turn or an α-helix, which may be essential for activity.

Therefore, a careful and rational design approach is necessary, often involving systematic substitution of different residues and subsequent evaluation of both stability and bioactivity. Computational modeling and structural biology techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, can be invaluable tools in predicting and understanding the conformational consequences of D-amino acid incorporation.

Quantitative Analysis of Stability Enhancement

The stabilizing effect of D-amino acid substitution can be quantified through various in vitro and in vivo experiments. The following tables summarize representative data from studies comparing the stability of L-peptides with their D-amino acid-containing counterparts.

Table 1: In Vitro Stability of L- vs. D-Amino Acid Containing Peptides in Serum

| Peptide Sequence | Modification | Half-life (t½) in Human Serum | Reference |

| GGGWWA | All L-amino acids | 5 minutes | |

| GGG(d-W)WA | D-Tryptophan at position 4 | > 5.5 hours | |

| Angiotensin II | All L-amino acids | < 10 minutes | Fictional Example |

| [D-Ala²]Angiotensin II | D-Alanine at position 2 | ~ 2 hours | Fictional Example |

| LHRH | All L-amino acids | ~ 4 minutes | Fictional Example |

| [D-Leu⁶]LHRH | D-Leucine at position 6 | > 60 minutes | Fictional Example |

Table 2: In Vivo Pharmacokinetic Parameters of L- vs. D-Peptides

| Peptide | Modification | In Vivo Half-life (t½) | Bioavailability (%) | Reference |

| Peptide A | All L-amino acids | 15 minutes | < 1% (oral) | Fictional Example |

| Peptide A (D-isomer) | All D-amino acids | 12 hours | 15% (oral) | Fictional Example |

| Somatostatin-14 | All L-amino acids | ~ 2 minutes | Negligible | Fictional Example |

| Octreotide (contains D-Phe and D-Trp) | D-amino acid substitutions | 90-120 minutes | High | Fictional Example |

Experimental Protocols for Stability Assessment

Protocol for In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases or biological fluids like serum.

Materials:

-

Peptide stock solution (1 mg/mL in a suitable buffer, e.g., PBS)

-

Human serum (or specific protease solution, e.g., trypsin, chymotrypsin)

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

-

High-Performance Liquid Chromatography (HPLC) system

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a reaction mixture by adding the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the proteolytic reaction by adding an equal volume of the quenching solution (e.g., 10% TCA).

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

-

Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and determining the conformational impact of D-amino acid substitution.

Materials:

-

Peptide solution (0.1-1 mg/mL in a suitable buffer, e.g., phosphate buffer)

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

-

Prepare the peptide solution in a buffer that does not have a high absorbance in the far-UV region (190-250 nm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution in the far-UV region.

-

Subtract the baseline spectrum from the peptide spectrum.

-

The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.

-

Compare the spectra of the L-peptide and its D-amino acid-containing analog to assess conformational changes.

Visualizing Key Concepts

Signaling Pathway and Proteolytic Degradation

The following diagram illustrates a generic signaling pathway initiated by a peptide ligand and the competing event of proteolytic degradation, which is inhibited by the incorporation of D-amino acids.

Caption: Peptide signaling versus proteolytic degradation.

Experimental Workflow for Stability and Activity Assessment

This diagram outlines a logical workflow for the rational design and evaluation of peptides incorporating D-amino acids.

Caption: Workflow for stabilized peptide development.

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust and effective solution to the challenge of proteolytic instability. By rationally substituting L-amino acids with their D-counterparts, researchers can significantly enhance the pharmacokinetic properties of peptide therapeutics, leading to improved efficacy and patient compliance. The future of this field will likely involve a greater synergy between computational modeling and experimental validation to more accurately predict the structural and functional consequences of D-amino acid substitution. Furthermore, the exploration of non-canonical D-amino acids and other backbone modifications will continue to expand the toolkit for creating highly stable and potent peptide-based drugs. This guide provides a foundational understanding for scientists and researchers to leverage the power of D-amino acids in their drug development endeavors.

The Strategic Incorporation of Boc-D-Isoleucine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based and peptide-inspired drugs. Among these, Boc-D-isoleucine stands out as a critical chiral building block, prized for its ability to impart increased metabolic stability, modulate biological activity, and confer specific conformational constraints upon target molecules. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into synthetic schemes, particularly in solid-phase peptide synthesis (SPPS), enabling the precise construction of complex therapeutic agents. This technical guide delves into the multifaceted applications of this compound in drug discovery and development, with a particular focus on its role in the synthesis of peptide and non-peptide therapeutics. We will explore its impact on pharmacological activity, present detailed experimental protocols for its use, and provide quantitative data on the biological effects of D-isoleucine-containing compounds. A notable case study on the histone deacetylase (HDAC) inhibitor Romidepsin, which contains a D-valine an analogue of D-isoleucine, will be used to illustrate the principles of incorporating D-amino acids to achieve therapeutic success.

Introduction: The Significance of D-Amino Acids in Drug Design

While L-amino acids are the fundamental components of proteins in nature, their D-enantiomers are increasingly recognized for their significant potential in pharmaceutical research and development.[1] The inclusion of D-amino acids, such as D-isoleucine, into peptide therapeutics can offer several distinct advantages:

-

Enhanced Enzymatic Stability: Peptides composed entirely of L-amino acids are susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids can render peptide bonds resistant to enzymatic cleavage, thereby extending the in vivo half-life and improving the bioavailability of the drug.[1]

-

Modulation of Biological Activity: The stereochemistry of an amino acid can profoundly influence its interaction with biological targets. Replacing an L-amino acid with its D-isomer can alter the binding affinity and selectivity of a peptide for its receptor or enzyme, sometimes leading to enhanced potency or a novel pharmacological profile.

-

Conformational Constraint: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns or helical motifs, in a peptide chain. This conformational rigidity can lock the molecule into a bioactive conformation, improving its target engagement.

This compound, with its tert-butyloxycarbonyl protecting group, is a versatile and widely used reagent in the synthesis of these modified peptides and other chiral molecules.[2] The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acid, making it ideal for stepwise synthesis on a solid support.[]

Applications of this compound in the Synthesis of Therapeutic Agents

This compound serves as a crucial building block in the synthesis of a diverse range of biologically active compounds, from antimicrobial peptides to complex natural products with anticancer activity.[2]

Peptide Therapeutics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to create modified peptides with improved therapeutic properties. The workflow for incorporating a Boc-protected amino acid into a growing peptide chain is a well-established cyclical process.

Diagram: General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)

Caption: A flowchart illustrating the key steps in Boc-SPPS.

Case Study: Romidepsin - A D-Amino Acid-Containing HDAC Inhibitor

Romidepsin (Istodax®) is a potent, bicyclic depsipeptide approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[4] While Romidepsin itself contains D-valine, its structure and mechanism of action provide an excellent illustration of the principles behind incorporating D-amino acids in drug design. The D-valine residue contributes to the specific three-dimensional structure of the molecule, which is crucial for its biological activity.

Romidepsin functions as a prodrug.[4] Inside the cell, the disulfide bond is reduced, releasing a zinc-binding thiol group that chelates the zinc ion in the active site of histone deacetylases (HDACs).[5] This inhibition of HDACs leads to the accumulation of acetylated histones, altering gene expression and ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4]

Diagram: Simplified Signaling Pathway of Romidepsin's Mechanism of Action

Caption: The mechanism of action of Romidepsin as an HDAC inhibitor.

Quantitative Data on the Biological Activity of D-Amino Acid-Containing Compounds

The following table summarizes the in vitro biological activity of Romidepsin and some of its analogs, highlighting the potent inhibitory activity against HDACs and the corresponding cytotoxic effects in cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity (IC50, nM) | Reference |

| Romidepsin (FK228) | HDAC1 | 3.6 | HCT116 | 5.1 | [6] |

| HDAC2 | 4.7 | PC3 | 12.3 | [6] | |

| FK-A11 | p110α (PI3K) | 6,700 | HCT116 | 1.8 | [6] |

| FK-A5 | p110α (PI3K) | 27,300 | PC3 | 10.5 | [6] |

| FK-A12 | p110α (PI3K) | >100,000 | HCT116 | 2.9 | [6] |

| FK-A20 | p110α (PI3K) | >100,000 | PC3 | 19.8 | [6] |

Note: The analogs FK-A11, FK-A5, FK-A12, and FK-A20 were investigated for dual HDAC/PI3K inhibitory activity. The data for these analogs against p110α (a PI3K isoform) are shown to illustrate the structure-activity relationship studies that are crucial in drug development.

Experimental Protocols

General Protocol for this compound Coupling in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

-

Boc-L-amino acid-loaded resin (e.g., Merrifield resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

-

Washing solvents: DCM, DMF, Isopropanol (IPA)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[7]

-

Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 15-25 minutes for complete deprotection.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.[7]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex briefly.

-

Add the activated amino acid solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.[7]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Enzymatic Assay for D-Isoleucine Quantification

This protocol describes a colorimetric method for the specific quantification of D-Isoleucine in a sample.[8][9]

Materials:

-

NADP+-dependent D-amino acid dehydrogenase (DAADH)

-

NADP+ solution

-

Water-soluble Tetrazolium salt (e.g., WST-1)

-

Redox mediator (e.g., 1-methoxy PMS)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, NADP+, WST-1, and the redox mediator.

-

Sample and Standard Preparation: Prepare a standard curve using known concentrations of D-Isoleucine. Prepare the unknown samples for analysis.

-

Assay:

-

Measurement: Measure the absorbance at the appropriate wavelength for the reduced tetrazolium salt (e.g., 450 nm for formazan).[8]

-

Quantification: Calculate the concentration of D-Isoleucine in the samples by comparing their absorbance to the standard curve.[8]

Conclusion

This compound is an indispensable tool in the arsenal of the medicinal chemist. Its strategic incorporation into peptide and non-peptide structures allows for the rational design of drug candidates with enhanced stability, modulated biological activity, and improved pharmacokinetic profiles. The well-established methodologies for its use in solid-phase peptide synthesis, coupled with a deep understanding of its impact on molecular conformation and target interaction, continue to drive the development of novel therapeutics for a wide range of diseases. The case of Romidepsin, a successful anticancer drug containing a D-amino acid, underscores the profound impact that the inclusion of such "unnatural" building blocks can have on the efficacy of a therapeutic agent. As our understanding of the intricate roles of stereochemistry in biological systems continues to evolve, the importance of chiral building blocks like this compound in shaping the future of medicine is set to grow even further.

References

- 1. This compound | 55721-65-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. CN111333697B - Synthesis method of romidepsin - Google Patents [patents.google.com]

- 6. Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Spectrophotometric assay of D-isoleucine using an artificially created D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-isoleucine: A Keystone for the Synthesis of Novel Bioactive Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The incorporation of non-natural amino acids into peptide structures represents a pivotal strategy in modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these, Boc-D-isoleucine, a protected form of the D-enantiomer of isoleucine, has emerged as a critical building block. Its inclusion in peptide synthesis can significantly augment metabolic stability, modify conformational properties, and ultimately modulate the biological activity of the resulting peptides. This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive peptides, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biological pathways and workflows.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases. The strategic incorporation of D-amino acids, such as D-isoleucine, is a well-established method to overcome this limitation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of amino acids. This compound, therefore, serves as a readily available and versatile reagent for introducing D-isoleucine into peptide sequences, thereby paving the way for the development of more robust and effective peptide-based drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C11H21NO4 | N/A |

| Molecular Weight | 231.29 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 65-70 °C | N/A |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, methanol) | N/A |

| Purity (Typical) | ≥98% | N/A |

Synthesis of Bioactive Peptides using this compound: A Methodological Overview

The synthesis of peptides incorporating this compound predominantly follows the principles of solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the fundamental steps involved in Boc-based SPPS.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Synthesis of a Hypothetical Tripeptide (Ala-D-Ile-Gly)

This protocol provides a representative example of the synthesis of a simple tripeptide containing D-isoleucine using Boc chemistry.

Materials:

-

Merrifield resin (1% DVB, 200-400 mesh)

-

Boc-Gly-OH

-

This compound

-

Boc-L-alanine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

Procedure:

-

Resin Preparation: Swell the Merrifield resin in DCM.

-

First Amino Acid Coupling (Glycine):

-

Couple Boc-Gly-OH to the resin using DCC and a catalytic amount of DMAP in a mixture of DCM and DMF.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 25% TFA in DCM for 30 minutes to remove the Boc protecting group from the glycine residue.

-

Wash the resin with DCM.

-

-

Neutralization:

-

Neutralize the resulting ammonium salt with a 10% solution of DIEA in DCM.

-

Wash the resin with DCM.

-

-

Second Amino Acid Coupling (this compound):

-

Pre-activate this compound with DCC and HOBt in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling for Alanine:

-

Repeat the deprotection and neutralization steps as described above.

-

Couple Boc-L-alanine using the same activation and coupling procedure.

-

-

Cleavage and Deprotection:

-

Dry the peptide-resin thoroughly.

-

Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Evaporate the HF.

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

Case Study: Synthesis and Activity of a Luteinizing Hormone-Releasing Hormone (LHRH) Antagonist

The incorporation of D-amino acids is a common strategy to enhance the stability and activity of LHRH analogs.

Structure and Activity Data

| Peptide Sequence | D-Amino Acid Position | IC50 (nM) for LHRH Receptor Binding | In vivo Activity (Ovulation Inhibition) |

| Ac-D-Nal(2)1-D-pCl-Phe2-D-Trp3-Ser4-Tyr5-D-Arg 6-Leu7-Arg8-Pro9-D-Ala10-NH2 | 6 | 0.5 | +++ |

| Ac-D-Nal(2)1-D-pCl-Phe2-D-Trp3-Ser4-Tyr5-D-Ile 6-Leu7-Arg8-Pro9-D-Ala10-NH2 | 6 | 1.2 | ++ |

Data is illustrative and compiled from general knowledge of LHRH antagonists.

LHRH Signaling Pathway

The following diagram illustrates the signaling pathway of LHRH and the mechanism of action of its antagonists.

Caption: Simplified LHRH signaling pathway and antagonist action.

Conclusion and Future Perspectives

This compound remains an indispensable tool in the arsenal of peptide chemists and drug developers. Its use facilitates the creation of peptides with enhanced pharmacokinetic and pharmacodynamic properties. The continued exploration of novel peptide sequences incorporating this compound and other non-natural amino acids holds immense promise for the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on more efficient and sustainable synthesis methodologies and the development of peptides with even greater stability and target specificity.

The Enantiomeric Enigma: A Technical Guide to the Stereochemistry and Biological Activity of D-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological molecules, L-amino acids have long held the spotlight as the fundamental constituents of proteins. Their enantiomeric counterparts, D-amino acids, were historically considered biological rarities. However, a growing body of evidence has illuminated the significant and diverse roles of D-amino acids in physiological and pathological processes, positioning them as intriguing targets for therapeutic intervention. This technical guide provides an in-depth exploration of the stereochemistry and biological activity of D-isoleucine, a D-amino acid with emerging significance in neuroscience and potential applications in drug development.

Isoleucine, a branched-chain amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. D-isoleucine, the (2R, 3R)-2-amino-3-methylpentanoic acid, is the mirror image of the proteinogenic L-isoleucine.[1] While present in lower concentrations than its L-counterpart in mammals, D-isoleucine is not merely a metabolic byproduct but an active signaling molecule, particularly within the central nervous system. This guide will delve into the known biological functions of D-isoleucine, with a focus on its activity in mammals, and provide detailed experimental protocols for its study.

Stereochemistry of Isoleucine

Isoleucine is unique among the common amino acids in that it has two stereogenic centers at the α- and β-carbons. This results in four distinct stereoisomers.[2] The stereochemical configurations are as follows:

-

L-isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid

-

D-isoleucine: (2R, 3R)-2-amino-3-methylpentanoic acid

-

L-allo-isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid

-

D-allo-isoleucine: (2R, 3S)-2-amino-3-methylpentanoic acid

The differentiation of these isomers is crucial for understanding their distinct biological roles and for the development of stereospecific therapeutic agents.

Biological Activity of D-Isoleucine

While research into the full spectrum of D-isoleucine's biological activities is ongoing, a significant role in the mammalian central nervous system has been identified.

Neuromodulatory Activity

The most well-characterized function of D-isoleucine in mammals is its action as a selective competitive activator of the Alanine-Serine-Cysteine Transporter 1 (Asc-1).[3] Asc-1 is an antiporter predominantly found on neuronal cell membranes. By binding to Asc-1, D-isoleucine promotes the release of D-serine and glycine from neurons.[3] These two amino acids are crucial co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3] The enhancement of D-serine and glycine availability in the synaptic cleft potentiates NMDA receptor-dependent processes, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]

dot

Antibacterial Activity

Preliminary evidence suggests that D-isoleucine possesses antibacterial properties. It has been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, and to inhibit the formation of biofilms by Staphylococcus aureus.[3] This opens avenues for the investigation of D-isoleucine and its derivatives as potential antimicrobial agents.

Metabolic Role

D-isoleucine, like other D-amino acids, can be metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes their oxidative deamination.[4] This conversion represents a key step in the catabolism of D-isoleucine. The broader metabolic implications of D-isoleucine in mammals are still under investigation, with much of the current research on isoleucine's metabolic effects not distinguishing between the D- and L-isomers.

Quantitative Data on D-Isoleucine Activity

The following table summarizes the key quantitative data available for the biological activity of D-isoleucine.

| Parameter | Value | Biological System/Assay | Reference |

| Ki for Asc-1 Antiporter Activation | 0.98 mM | HEK293 cells expressing Asc-1 | [3] |

| Concentration for LTP Enhancement | 1-2 mM | Hippocampal slices | [3] |

Experimental Protocols

Accurate and reliable methods for the synthesis, separation, and quantification of D-isoleucine, as well as for the assessment of its biological activity, are crucial for advancing research in this area.

Synthesis and Chiral Resolution of D-Isoleucine

The chemical synthesis of isoleucine typically results in a racemic mixture of DL-isoleucine.[5] The separation of the D- and L-enantiomers is a critical step for studying the specific biological effects of D-isoleucine.

Protocol for Enzymatic Resolution of DL-Isoleucine:

-

N-Acetylation of DL-Isoleucine: The racemic mixture of DL-isoleucine is first acetylated to produce N-acetyl-DL-isoleucine.

-

Enzymatic Hydrolysis: The N-acetyl-DL-isoleucine mixture is then treated with an acylase enzyme (e.g., from Aspergillus oryzae), which stereoselectively hydrolyzes the N-acetyl group from L-isoleucine, leaving N-acetyl-D-isoleucine unreacted.

-

Separation: The resulting mixture of L-isoleucine and N-acetyl-D-isoleucine can be separated based on their different physical properties, such as solubility.

-

Hydrolysis of N-Acetyl-D-Isoleucine: The purified N-acetyl-D-isoleucine is then hydrolyzed, typically using an acid, to yield pure D-isoleucine.

Quantification of D-Isoleucine in Biological Samples

dot

Protocol for Chiral HPLC Analysis:

-

Sample Preparation: Biological samples (e.g., plasma, serum) are subjected to protein precipitation using a solvent like acetonitrile. Urine samples may require a solid-phase extraction (SPE) clean-up step.[6]

-

Derivatization: The amino acid-containing extract is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[6]

-

Chromatographic Separation: The diastereomers are separated on a standard reversed-phase HPLC column (e.g., C18) using a suitable mobile phase gradient.[7]

-

Detection and Quantification: The separated diastereomers are detected using a UV detector. Quantification is achieved by comparing the peak area of the D-isoleucine diastereomer to a standard curve prepared with known concentrations of D-isoleucine.[6]

Protocol for Enzymatic Assay using D-Amino Acid Dehydrogenase (DAADH):

This colorimetric assay offers a specific method for D-isoleucine quantification.[6][8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), NADP+, a water-soluble tetrazolium salt (e.g., WST-1), and a redox mediator.[6]

-

Sample Addition: The prepared biological sample or D-isoleucine standards are added to the wells of a 96-well microplate.

-

Enzyme Reaction: The reaction is initiated by adding NADP+-dependent D-amino acid dehydrogenase (DAADH). The DAADH specifically converts D-isoleucine to its corresponding α-keto acid, reducing NADP+ to NADPH.[8]

-

Color Development: The generated NADPH, in the presence of the redox mediator, reduces the tetrazolium salt to a formazan dye, resulting in a color change.[8]

-

Measurement and Quantification: The absorbance is measured at the appropriate wavelength for the formazan dye. The concentration of D-isoleucine in the samples is determined from a standard curve.[6]

Assessment of D-Isoleucine-Induced D-Serine Release

dot

Protocol for D-Serine Release from Primary Neuronal Cultures:

-

Cell Culture: Primary neuronal cultures are established and maintained.

-

Equilibration: The cells are washed and equilibrated in a physiological buffer.

-

Stimulation: The cells are stimulated with D-isoleucine (e.g., 1 mM) for a defined period.

-

Sample Collection: The extracellular medium (supernatant) is collected.

-

D-Serine Quantification: The concentration of D-serine in the supernatant is quantified using a sensitive analytical method, such as HPLC with chiral derivatization.

Conclusion and Future Directions

D-isoleucine is emerging from the shadow of its L-enantiomer as a bioactive molecule with specific and important functions, particularly in the mammalian nervous system. Its role as a selective activator of the Asc-1 antiporter, leading to the potentiation of NMDA receptor activity, highlights its potential as a target for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its reported antibacterial activity warrants further investigation.